

(Rac)-PD0299685: A Gabapentinoid in Profile

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| Compound of Interest | | |
|----------------------|-----------------|-----------|
| Compound Name: | (Rac)-PD0299685 | |
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(Rac)-PD0299685 is a gabapentinoid, a class of drugs that selectively bind to the $\alpha 2\delta$ subunit of voltage-gated calcium channels. Developed by Pfizer, this compound, also known by its chemical name (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid, progressed to Phase 2 clinical trials for the treatment of vasomotor symptoms, such as hot flashes, and insomnia. While the detailed results of these clinical investigations are not publicly available, the progression of (Rac)-PD0299685 to this stage of development suggests a potential therapeutic effect in these conditions.

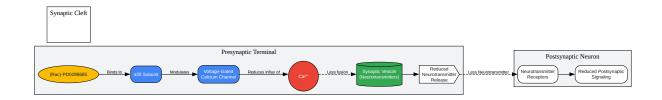
Core Attributes of (Rac)-PD0299685

| Attribute | Description |
|----------------------------|---|
| Drug Class | Gabapentinoid |
| Chemical Name | (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid |
| Molecular Target | α2δ subunit of voltage-gated calcium channels |
| Developer | Pfizer |
| Clinical Development Phase | Phase 2 (Completed) |
| Investigated Indications | Vasomotor Symptoms (Hot Flashes), Insomnia |
| Clinical Trial Identifier | NCT00314964 |

Mechanism of Action: The Gabapentinoid Pathway



Gabapentinoids exert their effects by binding to the $\alpha 2\delta$ -1 and $\alpha 2\delta$ -2 auxiliary subunits of voltage-gated calcium channels (VGCCs). This interaction is crucial for their therapeutic efficacy. The binding of a gabapentinoid like **(Rac)-PD0299685** is thought to modulate the function of these channels, leading to a reduction in the release of excitatory neurotransmitters.



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Figure 1: Simplified signaling pathway of (Rac)-PD0299685 as a gabapentinoid.

Quantitative Data

Despite a thorough review of publicly available scientific literature and clinical trial databases, specific quantitative data regarding the binding affinity (IC50 or Ki values) of **(Rac)-PD0299685** to the $\alpha 2\delta$ subunits remains undisclosed. Similarly, preclinical in vivo efficacy data for this compound in animal models of pain, epilepsy, or other relevant conditions have not been published. This information is likely proprietary to the developing pharmaceutical company.

Experimental Protocols

Detailed experimental protocols specifically used for the characterization of **(Rac)-PD0299685** are not available in the public domain. However, the following represents a generalized protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of a compound to its target receptor, in this case, the $\alpha 2\delta$ subunit.



[³H]-Gabapentin Competition Binding Assay (Generalized Protocol)

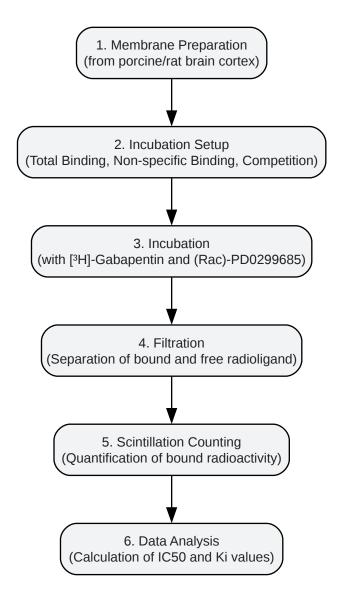
1. Objective: To determine the binding affinity (Ki) of **(Rac)-PD0299685** for the $\alpha 2\delta$ subunit of voltage-gated calcium channels by measuring its ability to displace the radiolabeled ligand [3 H]-gabapentin.

2. Materials:

- Biological Source: Porcine or rat brain cortical membranes, known to have a high density of α2δ subunits.
- Radioligand: [3H]-Gabapentin.
- Test Compound: (Rac)-PD0299685.
- Reference Compound: Unlabeled gabapentin (for determining non-specific binding).
- Assay Buffer: Typically a buffered saline solution (e.g., HEPES or Tris-based) at physiological pH.
- · Scintillation Cocktail.
- Glass fiber filters.

3. Workflow:





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Figure 2: General experimental workflow for a radioligand binding assay.

4. Procedure:

- Membrane Preparation: Homogenize the brain tissue in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
- Assay Setup: In a multi-well plate, set up triplicate tubes for:
- Total Binding: Membranes + [3H]-Gabapentin.
- Non-specific Binding: Membranes + [3H]-Gabapentin + excess unlabeled gabapentin.
- Competition: Membranes + [3H]-Gabapentin + varying concentrations of (Rac)-PD0299685.
- Incubation: Incubate the plates at a defined temperature for a specific duration to allow binding to reach equilibrium.



- Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of (Rac)-PD0299685 to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from this curve. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Synthesis

The synthesis of the specific enantiomer (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid has been described in the chemical literature, often involving multi-step processes that may include chiral resolutions or asymmetric synthesis to achieve the desired stereochemistry. These synthetic routes are typically complex and tailored for large-scale production.

Conclusion

(Rac)-PD0299685 is a gabapentinoid that was advanced to Phase 2 clinical trials by Pfizer for vasomotor symptoms and insomnia. Its mechanism of action is presumed to be consistent with other gabapentinoids, involving the binding to the $\alpha 2\delta$ subunit of voltage-gated calcium channels. However, a comprehensive in-depth technical guide is limited by the lack of publicly available quantitative binding affinity data, preclinical in vivo efficacy results, and specific experimental protocols. This information remains proprietary, precluding a more detailed analysis of its pharmacological profile.

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